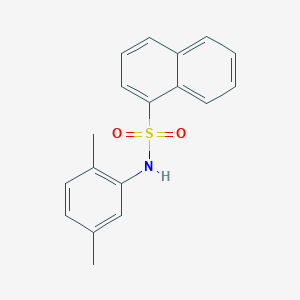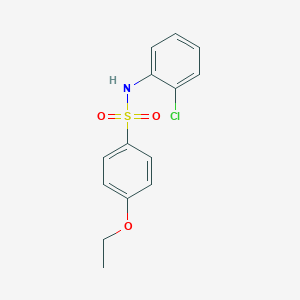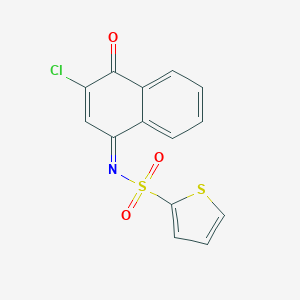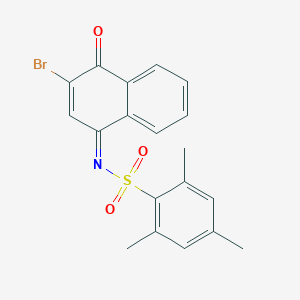![molecular formula C29H25NO5S B281278 Benzyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281278.png)
Benzyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is a chemical compound that has been the subject of much scientific research due to its potential applications in the field of medicine. This compound belongs to the class of naphthofurans, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of benzyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the pathogenesis of various diseases. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using benzyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate in lab experiments is its diverse biological activities, which make it a promising candidate for the development of new drugs. However, one of the limitations is the complex synthesis process, which may limit its availability for use in large-scale studies.
Orientations Futures
There are several possible future directions for research on benzyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation. Another direction is to explore its mechanism of action in greater detail, in order to identify new targets for drug development. Additionally, further studies are needed to evaluate its safety and efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of benzyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the reaction of 2-methyl-1-naphthol with benzyl bromide in the presence of potassium carbonate to form benzyl 2-methyl-1-naphthol. This is followed by the reaction of benzyl 2-methyl-1-naphthol with 4-ethylbenzenesulfonyl chloride in the presence of triethylamine to form benzyl 5-[(4-ethylphenyl)sulfonyl]-2-methylnaphthalene-1-ol. Finally, the reaction of benzyl 5-[(4-ethylphenyl)sulfonyl]-2-methylnaphthalene-1-ol with ethyl chloroformate in the presence of triethylamine yields this compound.
Applications De Recherche Scientifique
Benzyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been shown to have potential applications in the field of medicine. It has been found to possess anti-inflammatory, anti-tumor, and anti-microbial properties. In addition, it has been shown to inhibit the activity of certain enzymes that are involved in the progression of various diseases.
Propriétés
Formule moléculaire |
C29H25NO5S |
|---|---|
Poids moléculaire |
499.6 g/mol |
Nom IUPAC |
benzyl 5-[(4-ethylphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C29H25NO5S/c1-3-20-13-15-22(16-14-20)36(32,33)30-26-17-25-27(29(31)34-18-21-9-5-4-6-10-21)19(2)35-28(25)24-12-8-7-11-23(24)26/h4-17,30H,3,18H2,1-2H3 |
Clé InChI |
DTQLSGGADNIKKB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OCC5=CC=CC=C5)C |
SMILES canonique |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OCC5=CC=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1,1'-biphenyl]-4-yl-2,4-dimethylbenzenesulfonamide](/img/structure/B281204.png)
![N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide](/img/structure/B281207.png)
![{[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid](/img/structure/B281209.png)





![Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281220.png)
![Butyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281222.png)
![Butyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281223.png)
![Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281224.png)
